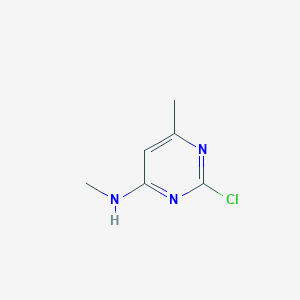

2-Chloro-N,6-dimethylpyrimidin-4-amine

Descripción

Significance of Pyrimidine (B1678525) Heterocycles as a Privileged Scaffold in Medicinal and Organic Chemistry

The pyrimidine ring system is a cornerstone of medicinal and organic chemistry, largely due to its integral role in biological systems. ignited.innih.gov As a fundamental component of nucleic acids—specifically the bases uracil, thymine, and cytosine—pyrimidines are essential to the structure of RNA and DNA. ignited.innih.gov This inherent biological relevance allows pyrimidine derivatives to readily interact with enzymes and other cellular components, making them a "privileged scaffold" in drug discovery. nih.gov

Heterocyclic compounds containing a pyrimidine core exhibit a vast array of biological activities and have been developed into therapeutic agents for a multitude of diseases. nih.govresearchtrend.net The pharmacological applications are extensive, with derivatives showing anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular properties. ignited.innih.gov The structural versatility of the pyrimidine ring allows chemists to strategically introduce various functional groups, which can fine-tune the molecule's properties to enhance its interaction with biological targets. researchtrend.netnbinno.com This adaptability has led to a continuous surge in the discovery of new pyrimidine-based drugs, including a growing number of FDA-approved medications. nih.gov

Overview of the Chemical and Synthetic Utility of Chloropyrimidines as Key Intermediates

Within the broad family of pyrimidine derivatives, chloropyrimidines serve as exceptionally versatile and crucial intermediates in organic synthesis. The presence of a chlorine atom on the pyrimidine ring provides a reactive site for a variety of chemical transformations. This reactivity is pivotal for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and other bioactive compounds. nbinno.com

Chloropyrimidines are frequently employed in nucleophilic substitution reactions, where the chlorine atom is displaced by other functional groups. For instance, 2-chloro-4,6-dimethylpyrimidine (B132427) has been used to synthesize a series of 2-anilinopyrimidines through aromatic nucleophilic substitution with various anilines. rsc.org Furthermore, these halogenated intermediates are key substrates in modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental methods for creating carbon-carbon and carbon-heteroatom bonds in the assembly of intricate molecular frameworks. nbinno.com This synthetic utility makes chloropyrimidines indispensable building blocks for developing new therapeutic agents.

Research Landscape of Aminopyrimidine Derivatives and Their Structural Diversity

Aminopyrimidine derivatives represent a significant and extensively studied class of compounds, valued for their broad spectrum of biological activities and their role as key synthetic intermediates. nih.govresearchgate.net The amino group enhances the pharmacological properties of the pyrimidine scaffold, contributing to its presence in many natural and synthetic biomolecules. researchgate.net The research landscape is rich with studies exploring their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents. ignited.innih.gov

The structural diversity of aminopyrimidines is vast, achieved through the synthesis of derivatives with various substituents on both the pyrimidine ring and the amino group. nih.govresearchgate.net For example, a series of 2-aminopyrimidine (B69317) derivatives were synthesized from 2-amino-4,6-dichloropyrimidine by reacting it with a variety of amines, leading to the discovery of potent enzyme inhibitors. nih.govnih.gov This synthetic accessibility allows for the creation of large libraries of compounds for screening against diverse biological targets. Several clinically used anticancer drugs, such as imatinib and palbociclib, feature the 2-aminopyrimidine core, underscoring the scaffold's importance in modern medicine. nih.gov

Rationale for Comprehensive Academic Investigation of 2-Chloro-N,6-dimethylpyrimidin-4-amine

The compound this compound (C6H8ClN3) is a specific scaffold that merges the key chemical features of both chloropyrimidines and aminopyrimidines. The rationale for its comprehensive academic investigation stems from its potential as a highly versatile building block for the synthesis of novel, biologically active molecules.

The molecule contains two key features:

A reactive chlorine atom at the 2-position: This serves as a chemical handle for nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular fragments.

A substituted amino group at the 4-position: The dimethylated amine structure is a common feature in many pharmacologically active compounds and can influence the molecule's solubility, basicity, and ability to form hydrogen bonds.

While direct and extensive research on this exact molecule is not widely documented in the provided literature, the rationale for its study can be inferred from research on closely related structures. For instance, the similar compound 2-Chloro-6-methylpyrimidin-4-amine has been used as an important intermediate to synthesize drugs with potential activity against inflammatory diseases. nih.gov The investigation of this compound is therefore driven by its potential to act as a precursor for new derivatives. By systematically reacting the chloro- position and further modifying the aminopyrimidine core, researchers can generate novel compound libraries for screening in drug discovery programs, targeting a wide range of diseases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H8ClN3 |

| Molecular Weight | 157.60 g/mol |

| Monoisotopic Mass | 157.0406750 Da |

| Topological Polar Surface Area | 37.8 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 19846675 nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-3-5(8-2)10-6(7)9-4/h3H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRJBFZIBXQRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600563 | |

| Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-33-3 | |

| Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,6-dimethylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes to 2 Chloro N,6 Dimethylpyrimidin 4 Amine and Its Analogs

Established Synthetic Routes for 2-Chloropyrimidine (B141910) Core Formation

The formation of the central pyrimidine (B1678525) ring, particularly with a chlorine substituent at the 2-position, can be achieved through two primary approaches: the modification of a pre-formed pyrimidine ring or the construction of the ring from acyclic precursors.

A common and effective method for introducing chlorine atoms onto a pyrimidine ring is through the conversion of hydroxyl or oxo groups of pyrimidinone or dihydroxypyrimidine precursors. These precursors can be readily synthesized and then subjected to chlorination using various reagents.

The conversion of pyrimidinols or pyrimidinediones to their corresponding chloropyrimidines is a standard transformation. Reagents such as phosphorus oxychloride (POCl₃) and phosgene (B1210022) (COCl₂) are frequently employed for this purpose. justia.comgoogle.com For example, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) by treatment with phosphorus oxychloride, often in the presence of a base like a trialkylamine to act as an acid scavenger. justia.comgoogle.com Similarly, to obtain the specific precursor for the title compound, a starting material like 4,6-dimethylpyrimidin-2-ol or its tautomeric form, 4,6-dimethyl-1H-pyrimidin-2-one, would undergo chlorination. This reaction replaces the hydroxyl group at the C2 position with a chlorine atom, yielding a 2-chloropyrimidine derivative which can then be further functionalized. The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts can serve as catalysts in chlorination reactions involving phosgene. justia.com

An alternative and highly versatile approach is to build the pyrimidine ring from simpler, acyclic components through cyclocondensation or annulation reactions. scripps.edu These methods allow for the incorporation of desired substituents from the outset.

The most classical and widely used method involves the condensation of a three-carbon dielectrophile, such as a β-dicarbonyl compound, with an N-C-N fragment like an amidine, guanidine (B92328), or urea. wikipedia.org This is exemplified by the Pinner synthesis, which traditionally involves the reaction of a 1,3-dicarbonyl compound with an amidine to form a substituted pyrimidine. mdpi.com To construct a pyrimidine ring with a methyl group at the 6-position, a precursor such as ethyl acetoacetate (B1235776) can be used. wikipedia.org

Multicomponent reactions (MCRs) are particularly efficient for creating molecular diversity, as they combine three or more reactants in a single step to form the final product. mdpi.comresearchgate.net Various cycloaddition strategies have been developed for pyrimidine synthesis, including [3+3] cycloadditions and more complex multi-component approaches like [3+1+1+1] cyclocondensations involving amidines and alcohols. mdpi.comorganic-chemistry.org These methods build the heterocyclic core while simultaneously installing the required functional groups based on the chosen starting materials.

Table 1: Overview of Cyclocondensation Reactions for Pyrimidine Synthesis

| Reaction Name/Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Pinner Synthesis | 1,3-Dicarbonyl Compound + Amidine | Substituted Pyrimidines | mdpi.com |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea (B124793) | Dihydropyrimidinones | wikipedia.org |

| [3+3] Annulation | Amidines + Saturated Ketones | Substituted Pyrimidines | organic-chemistry.org |

| Three-Component Coupling | Enamines + Triethyl Orthoformate + Ammonium Acetate | 4,5-Disubstituted Pyrimidines | organic-chemistry.org |

Introduction of Amine and Alkyl Substituents at Specific Pyrimidine Positions

Once a suitable chloropyrimidine core is established, the next phase involves the precise introduction of the N,6-dimethyl and 4-amino functionalities.

The introduction of an amino group onto the pyrimidine ring is most commonly achieved via nucleophilic aromatic substitution (SNAr). In this reaction, a halogen atom on the electron-deficient pyrimidine ring is displaced by an amine nucleophile. arkat-usa.orgrsc.org For the synthesis of the target compound, this would involve the reaction of a precursor like 2,4-dichloro-6-methylpyrimidine (B20014) with dimethylamine (B145610).

Research has shown that the positions on the pyrimidine ring exhibit different reactivities towards nucleophilic attack. The C4 and C6 positions are generally more susceptible to substitution than the C2 position. arkat-usa.org This regioselectivity is crucial for directing the amination to the desired C4 position. The reaction conditions can be tuned to optimize yield and selectivity; methods include acid-catalyzed reactions, the use of bases like triethylamine (B128534) (Et₃N) to neutralize the generated HCl, and employing various solvents. nih.govpreprints.orgnih.gov Microwave-assisted synthesis has also been shown to be effective, often reducing reaction times significantly compared to conventional heating. rsc.orgrsc.org

Table 2: Conditions for SNAr Amination of Chloropyrimidines

| Condition Type | Details | Purpose/Effect | Reference |

|---|---|---|---|

| Catalysis | Acid (e.g., HCl, p-TsOH) or Base (e.g., Et₃N, LiHMDS) | Promotes reaction; acid activates the pyrimidine ring, while base neutralizes byproducts or deprotonates the amine. | nih.govpreprints.orgacs.org |

| Solvent | Water, Alcohols (Ethanol, n-Butanol), DMF | Solvent choice can affect reaction rate and solubility of reactants. Water has been explored as a green solvent option. | nih.govnih.gov |

| Energy Source | Conventional Heating or Microwave (MW) Irradiation | MW irradiation can dramatically decrease reaction times from hours to minutes. | rsc.orgrsc.org |

| Catalyst (Metal) | Palladium (for Buchwald-Hartwig type) or Copper | Used for less activated systems, though often transition-metal-free conditions are preferred and successful for activated chloropyrimidines. | nih.govresearchgate.net |

The 6-methyl substituent is typically not added to a pre-formed pyrimidine ring. Instead, it is incorporated into the structure from the beginning by using a methylated precursor in a cyclocondensation reaction. wikipedia.org

For instance, in the Pinner synthesis, using a β-dicarbonyl compound that contains a methyl group at the appropriate position will result in a pyrimidine with that methyl group installed. The synthesis of 4,6-dimethylpyrimidin-5-ol (B1590129) from 3-chloro-2,4-pentadione is a clear example where the methyl groups of the final product originate from the starting diketone. nih.gov Similarly, reacting ethyl acetoacetate with thiourea yields 6-methyl-2-thiouracil, demonstrating how the choice of the three-carbon fragment dictates the substitution pattern of the resulting pyrimidine ring. wikipedia.org Therefore, the synthesis of 2-Chloro-N,6-dimethylpyrimidin-4-amine would begin with a cyclocondensation strategy employing a precursor that already contains the C6-methyl group.

The N,N-dimethylamino group is introduced using dimethylamine as the nucleophile in an SNAr reaction, as described in the general amination strategies. acs.org A precursor such as 2,4-dichloro-6-methylpyrimidine would be treated with dimethylamine, which would preferentially attack the more reactive C4 position to displace the chlorine atom, leading to the formation of 2-chloro-N,N,6-trimethylpyrimidin-4-amine.

An alternative approach involves the use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reagent can react with compounds containing active methyl or methylene (B1212753) groups, such as methyl ketones, to form β-dimethylamino-enones. researchgate.netnih.gov These enaminones are versatile intermediates that can then undergo cyclocondensation with reagents like guanidine to form a pyrimidine ring that already contains the dimethylamino substituent. nih.gov This strategy builds the desired functionality into the ring during its formation rather than adding it in a subsequent step.

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has seen the advent of several techniques that offer significant advantages over traditional methods, particularly in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis in this compound Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. acs.orgresearchgate.netresearchgate.net

A notable application of this technology is the synthesis of 2-anilinopyrimidine derivatives through the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines. mdpi.comrsc.orgrsc.orgscispace.comresearchgate.net In a typical procedure, the reaction is carried out in ethanol (B145695) at 160°C under microwave irradiation for a short duration of 10 minutes. mdpi.comrsc.orgscispace.com This method represents a significant improvement over conventional heating, which requires refluxing for 72 hours and results in a considerably lower yield (68% for a specific derivative compared to much higher yields with microwave heating). researchgate.net The reaction proceeds via an aromatic nucleophilic substitution mechanism, likely involving a Meisenheimer complex intermediate. mdpi.comrsc.orgscispace.com

The efficiency of this microwave-assisted synthesis is influenced by the electronic effects of the substituents on the aniline (B41778) ring, which affect the nucleophilicity of the amino group. mdpi.comrsc.org A wide range of 2-anilinopyrimidine derivatives have been successfully synthesized using this method, with yields often exceeding 70% and in many cases reaching up to 99%. rsc.orgresearchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of a 2-Anilinopyrimidine Derivative

| Method | Reaction Time | Yield |

| Microwave-Assisted | 10 minutes | >90% |

| Conventional Heating | 72 hours | 68% |

This table illustrates the significant rate enhancement and improved yield achieved with microwave irradiation compared to traditional heating methods for the synthesis of anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine. mdpi.comresearchgate.net

Transition Metal-Catalyzed Approaches (e.g., Suzuki Cross-Coupling for Aryl-Substituted Pyrimidines)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, have become indispensable for the formation of carbon-carbon bonds, enabling the synthesis of complex aryl-substituted heterocycles. mdpi.comresearchgate.nettcichemicals.com These reactions typically involve the coupling of an organic halide with an organoboron compound, catalyzed by a palladium complex. mdpi.comtcichemicals.com

In the context of pyrimidine chemistry, the Suzuki coupling offers a versatile method for introducing aryl and heteroaryl substituents onto the pyrimidine ring. mdpi.com While a specific example for the direct Suzuki coupling of this compound is not extensively documented in the provided search results, the reactivity of related chloropyrimidines provides valuable insights. For instance, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been investigated, demonstrating that regioselective substitution is achievable. mdpi.com The reaction often shows a preference for substitution at the C4 position over the C2 position in dichloropyrimidines. mdpi.com

The synthesis of 6-aryl-2,4-diaminopyrimidines has been accomplished through the palladium-catalyzed Suzuki cross-coupling of 6-chloro-2,4-diaminopyrimidine with various arylboronic acids. researchgate.net This highlights the feasibility of using chloro-substituted aminopyrimidines as substrates in Suzuki reactions. The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. mdpi.com For example, Pd(PPh₃)₄ and K₂CO₃ are commonly employed as the catalyst and base, respectively. scispace.com

An electrochemical approach using a sacrificial iron anode and a nickel(II) catalyst has also been developed for the cross-coupling of 4-amino-6-chloropyrimidines with aryl halides, offering a milder alternative to traditional methods.

Green Chemistry Principles in Pyrimidine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inmdpi.comejcmpr.com Key principles include the use of safer solvents, renewable feedstocks, and energy-efficient processes like microwave-assisted synthesis. rsc.orgrasayanjournal.co.in

The use of ethanol, a relatively environmentally benign solvent, in the microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine aligns with green chemistry principles. rsc.orgresearchgate.net This approach not only accelerates the reaction but also employs a greener reaction medium compared to more hazardous organic solvents. rsc.org Other green solvents like water and polyethylene (B3416737) glycol (PEG) have also been explored for pyrimidine synthesis. rsc.org

Furthermore, the development of solvent-free reaction conditions, such as mechanochemical grinding and solid-supported synthesis, represents a significant step towards more sustainable chemical manufacturing. rasayanjournal.co.in These methods minimize waste and reduce the environmental impact associated with solvent use. rasayanjournal.co.inmdpi.com The use of recyclable catalysts is another important aspect of green chemistry in this field. mdpi.com

Future Perspectives in Synthetic Development and Methodological Innovation

The field of pyrimidine synthesis is continuously evolving, with a focus on developing more efficient, sustainable, and versatile methodologies.

One of the most promising future directions is the expanded use of flow chemistry . acs.orgresearchgate.netmdpi.com Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. researchgate.netmdpi.com This technology is highly amenable to automation and scale-up, making it attractive for industrial applications. researchgate.net The synthesis of fused pyrimidinone and quinolone derivatives in a high-temperature and high-pressure flow reactor has demonstrated the potential of this technique to rapidly generate complex heterocyclic scaffolds. acs.org

Another area of intense research is C-H bond functionalization . researchgate.netmdpi.comresearchgate.netnih.gov This approach allows for the direct modification of C-H bonds on the pyrimidine ring, bypassing the need for pre-functionalized starting materials like halogenated pyrimidines. researchgate.netmdpi.com This atom-economical strategy simplifies synthetic routes and opens up new avenues for creating novel pyrimidine derivatives. mdpi.com The use of directing groups to control the regioselectivity of C-H activation is a key aspect of this methodology. researchgate.netnih.gov

The continued development and application of green chemistry principles will also be a major driver of innovation. rasayanjournal.co.inejcmpr.commdpi.com This includes the design of reactions that utilize renewable resources, biodegradable catalysts, and environmentally friendly solvents. The integration of green chemistry with advanced synthetic technologies like flow chemistry and microwave synthesis will be crucial for the sustainable production of pyrimidine-based compounds. rasayanjournal.co.in

Reactivity and Mechanistic Investigations of 2 Chloro N,6 Dimethylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the 2-Chloro Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic compounds like 2-Chloro-N,6-dimethylpyrimidin-4-amine. In these reactions, a nucleophile replaces a leaving group, in this case, the chloro atom, on the aromatic pyrimidine (B1678525) ring. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by electron-rich nucleophiles.

Detailed Reaction Mechanisms of SNAr on Pyrimidine Rings (e.g., Meisenheimer Complex Formation)

The SNAr reaction on the pyrimidine ring of this compound proceeds through a well-established addition-elimination mechanism. youtube.com This process is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This step is typically the rate-determining step of the reaction. The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. rsc.orgrsc.org This intermediate is stabilized by the delocalization of the negative charge across the electron-withdrawing pyrimidine ring.

The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com In the final step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group. youtube.com

Reactivity with Diverse Nucleophiles, including Amines, Thiols, and Alcohols

The chloro group at the 2-position of this compound can be displaced by a wide array of nucleophiles.

Amines: Reactions with various primary and secondary amines, including substituted anilines and benzylamine, have been reported to yield the corresponding 2-aminopyrimidine (B69317) derivatives. rsc.orgrsc.org These reactions are often facilitated by heat or microwave irradiation. rsc.orgrsc.org

Thiols: Thiol nucleophiles can also participate in SNAr reactions with chloropyrimidines, leading to the formation of 2-thioether-substituted pyrimidines. These reactions often proceed under basic conditions to generate the more nucleophilic thiolate anion.

Alcohols: While alcohols are generally weaker nucleophiles than amines and thiols, their corresponding alkoxides can react with this compound to form 2-alkoxypyrimidines. These reactions typically require a strong base to deprotonate the alcohol. The use of alcohols as solvents can sometimes lead to solvolysis products, where the solvent molecule itself acts as the nucleophile. mdpi.com

The following table summarizes the reaction of this compound with various nucleophiles.

| Nucleophile Category | Specific Example | Reaction Conditions | Product Type |

| Amines | Substituted Anilines | Ethanol (B145695), 160 °C, Microwave | 2-Anilinopyrimidines |

| Amines | Benzylamine | Ethanol, 160 °C, Microwave | 2-Benzylaminopyrimidine |

| Thiols | Thiophenol | Base | 2-(Phenylthio)pyrimidine |

| Alcohols | Methanol | Base (e.g., NaOMe) | 2-Methoxypyrimidine |

Influence of Substituent Electronic Effects on Reaction Rates and Selectivity

The electronic properties of substituents on both the pyrimidine ring and the attacking nucleophile have a profound impact on the rate and selectivity of SNAr reactions.

Substituents on the Nucleophile: The nucleophilicity of the attacking species is a key determinant of the reaction rate. For example, in the reaction with substituted anilines, electron-donating groups on the aniline (B41778) ring (like methoxy (B1213986) and hydroxy groups) increase the nucleophilicity of the amino group through a positive mesomeric effect (+M), leading to higher reaction yields. rsc.org Conversely, electron-withdrawing groups (like a nitro group) decrease the nucleophilicity of the amino group due to a negative mesomeric effect (-M), resulting in lower yields. rsc.org

Metal-Catalyzed Coupling Reactions Involving the Pyrimidine Nucleus

In addition to SNAr reactions, the chloro substituent on this compound serves as a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon (C-C) and Carbon-Heteroatom (C-N, C-O, C-S) Bond Formations

Palladium catalysts are widely employed to facilitate a range of cross-coupling reactions with 2-chloropyrimidines.

C-C Bond Formation: The Suzuki-Miyaura coupling, which couples an organoboron reagent with a halide, is a common method for forming C-C bonds. researchgate.net While specific examples with this compound are not prevalent in the provided search results, the general reactivity of chloropyrimidines in Suzuki couplings is well-established. researchgate.net These reactions typically employ a palladium catalyst, a base, and an organoboron compound to introduce a new aryl or alkyl group at the 2-position.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This provides an alternative to the direct SNAr amination and is particularly useful for coupling less nucleophilic amines. nih.gov

C-O and C-S Bond Formation: Palladium catalysis can also be used to form carbon-oxygen and carbon-sulfur bonds, coupling alcohols and thiols to the pyrimidine ring. These reactions expand the range of functional groups that can be introduced at the 2-position.

The following table provides a general overview of palladium-catalyzed coupling reactions applicable to chloropyrimidines.

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |

| C-O Coupling | Alcohol | Pd catalyst, Ligand, Base | C-O |

| C-S Coupling | Thiol | Pd catalyst, Ligand, Base | C-S |

Exploration of Other Transition Metal Catalysts for Pyrimidine Functionalization

While palladium catalysts are frequently employed in cross-coupling reactions, research has expanded to include a variety of other transition metals for the functionalization of pyrimidine rings, offering potential advantages in cost, reactivity, and functional group tolerance. mdpi.com These alternative catalysts have proven effective for C-C and C-N bond formation on chloropyrimidine scaffolds.

Cobalt-catalyzed cross-coupling reactions represent a practical alternative for the synthesis of 2-aryldiazines. nih.gov A notable procedure involves the coupling of aryl halides with 2-chloropyrimidines using a cobalt halide as the catalyst. nih.gov This method utilizes zinc dust under mild conditions to facilitate the in situ formation of an aromatic organozinc reagent, which then couples with the chloropyrimidine. nih.gov

Nickel catalysts have also been successfully used, particularly in electrochemical cross-coupling reactions. nih.gov Nickel-catalyzed electrochemical couplings of 4-amino-6-chloropyrimidines with various aryl halides have been shown to produce 4-amino-6-arylpyrimidines in satisfactory to high yields. nih.gov Mechanistic studies suggest that the process begins with the reduction of Ni(II) to Ni(0), which then undergoes an oxidative addition to the C-Cl bond of the pyrimidine. nih.gov This method demonstrates significant functional group tolerance. nih.gov

Iron-catalyzed cross-coupling has also been explored, providing an economical and environmentally friendly option. Iron complexes, such as those with tridentate arylazo pincer ligands, can catalyze the synthesis of trisubstituted pyrimidines under mild, aerobic conditions. organic-chemistry.org Although many transition metal-free methods for aminating 2-chloropyrimidines exist, catalyzed processes often provide higher efficiency and broader substrate scope. researchgate.net

Interactive Table: Transition Metal Catalysts in Pyrimidine Functionalization

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Cobalt Halide / Zn dust | 2-Chloropyrimidine (B141910) + Aryl Halide | 2-Aryldiazine | Practical alternative to palladium; mild reaction conditions. nih.gov |

| Nickel (electrochemical) | 4-Amino-6-chloropyrimidine + Aryl Halide | 4-Amino-6-arylpyrimidine | High functional tolerance; avoids harsh reagents. nih.gov |

| Iron Pincer Complex / O₂ | Alcohols + Alkynes + Amidines | Trisubstituted Pyrimidine | Eco-friendly; uses aerobic conditions. organic-chemistry.org |

| [Cp*Ir(H₂O)₃][SO₄] / NIS | Weinreb Amides | ortho-Iodinated Amides | Directed C-H functionalization. mdpi.com |

Other Significant Reaction Pathways

Oxidation and Reduction Chemistry of the Pyrimidine Core

The pyrimidine ring, due to its lower aromaticity compared to rings like benzene (B151609) or even pyridine (B92270), is susceptible to oxidation and reduction reactions. researchgate.net

Reduction: The pyrimidine core can be readily reduced. A common method involves the use of sodium borohydride, which can reduce the pyrimidine ring to yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net This relative ease of reduction highlights the electron-deficient nature of the pyrimidine system.

Oxidation: Oxidation of the pyrimidine ring can occur at the nitrogen atoms or at substituted carbon atoms. Mono-N-oxidation can be achieved using peracids. wikipedia.org The outcome of oxidation on the ring carbons often depends on the substituents present. For instance, alkyl-substituted pyrimidines can undergo oxidation of the alkyl group to a carboxylic acid when treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net In other cases, oxidation can lead to the formation of diols and epoxides on the pyrimidine ring itself. researchgate.net The specific conditions and the substitution pattern on the pyrimidine, such as in this compound, would dictate the precise outcome of an oxidation reaction.

Electrophilic Aromatic Substitution on Pyrimidine Derivatives

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally less facile than on benzene due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivates the ring towards electrophilic attack. wikipedia.org These reactions require an acid catalyst to generate a sufficiently strong electrophile. masterorganicchemistry.comyoutube.com

The positions on the pyrimidine ring are not equally reactive. The C-2, C-4, and C-6 positions are significantly electron-deficient. wikipedia.org In contrast, the C-5 position is the least electron-deficient and is therefore the most favorable site for electrophilic attack. wikipedia.org Consequently, reactions such as nitration, halogenation, and sulfonation, when they occur, proceed at the C-5 position. wikipedia.org

In the case of this compound, the substituents on the ring further influence the reactivity. The amino group (-NHCH₃) at C-4 is a strong activating group and an ortho-, para-director. The methyl group (-CH₃) at C-6 is a weak activating group, also directing ortho- and para-. The chloro group (-Cl) at C-2 is deactivating but also an ortho-, para-director. The directing effects of these groups converge to further activate the C-5 position, making it the primary site for electrophilic substitution. The combined electron-donating effects of the amino and methyl groups help to overcome the inherent deactivation of the pyrimidine ring, making EAS more feasible than on an unsubstituted pyrimidine.

Cycloaddition Reactions Involving the Pyrimidine Ring System

The electron-deficient nature of the pyrimidine ring makes it an excellent candidate for participating in inverse-electron-demand Diels-Alder reactions. acsgcipr.org In these [4+2] cycloaddition reactions, the pyrimidine system acts as the electron-poor diene, reacting with an electron-rich dienophile. researchgate.netacsgcipr.org

These reactions are a powerful tool for the synthesis of other heterocyclic systems. mdpi.com For example, a substituted pyrimidine can react with a dienophile like an ynamine. The initial [4+2] cycloaddition adduct often undergoes a subsequent intramolecular reaction or extrusion of a small, stable molecule (like hydrogen cyanide or nitrogen) to form a new, stable aromatic ring, such as a pyridine derivative. researchgate.net While intramolecular cycloadditions are generally more facile, intermolecular versions have also been reported. acsgcipr.orgmdpi.com

The specific substituents on the pyrimidine ring, such as the chloro, dimethylamino, and methyl groups on the title compound, would modulate the electronic properties of the ring system and thus its reactivity as a diene in cycloaddition reactions.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a crucial tool for investigating the molecular structure, reactivity, and reaction mechanisms of pyrimidine derivatives. nih.govresearchgate.net These computational methods allow for the elucidation of reaction pathways and the prediction of chemical properties that can be difficult to measure experimentally. nih.gov

DFT calculations are widely used to optimize the ground-state geometry of molecules like this compound, providing precise information on bond lengths and angles. nih.govresearchgate.net A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher chemical reactivity and facilitates charge transfer interactions. nih.govresearchgate.net

Furthermore, DFT is employed to map Molecular Electrostatic Potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on a molecule, thereby predicting its interaction with other reagents. nih.govresearchgate.net For mechanistic studies, DFT can be used to calculate the energy profiles of entire reaction pathways, including the structures and energies of transition states and intermediates. nih.gov This allows researchers to understand the feasibility of a proposed mechanism and the factors controlling reaction selectivity. For instance, DFT has been used to study the tautomeric forms of pyrimidines and their relative stabilities. researchgate.net

Interactive Table: Parameters from DFT Studies of Pyrimidine Derivatives

| Calculated Parameter | Significance | Typical Application |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. nih.gov | Structural analysis and comparison with experimental data (e.g., X-ray crystallography). nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net | Predicting reactivity in reactions like cross-coupling or cycloaddition. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify nucleophilic and electrophilic sites. nih.gov | Predicting sites of electrophilic attack or nucleophilic substitution. |

| Transition State Energies | Determines the activation energy barrier for a reaction step. nih.gov | Elucidating reaction mechanisms and determining the rate-determining step. |

| Mulliken Charge Distributions | Calculates the partial charge on each atom in the molecule. nih.gov | Understanding charge distribution and its effect on reactivity. |

Analysis of Transition State Structures and Activation Barriers

The reactivity of this compound is largely dictated by the energetics of its reactions, particularly nucleophilic aromatic substitution (SNAr). Computational methods, such as Density Functional Theory (DFT), are invaluable for elucidating the high-energy transition state (TS) structures and the associated activation barriers (ΔG‡) that govern the kinetics of these transformations.

While direct experimental kinetic data for this compound is not extensively documented in publicly available literature, we can infer its reactivity from studies on analogous systems, such as the amination of other chloropyrimidines. For instance, the reaction of 2-chloropyrimidines with amine nucleophiles is known to proceed via a Meisenheimer-like intermediate, where the nucleophile attacks the electron-deficient carbon atom bearing the chlorine. The transition state for this step is characterized by the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-chlorine bond.

Theoretical calculations on related 2-chloropyrimidine systems indicate that the activation barrier is sensitive to the nature of the incoming nucleophile and the solvent environment. Protonation or hydrogen bonding to the ring nitrogens can activate the pyrimidine ring towards nucleophilic attack, thereby lowering the activation energy. nih.gov

To illustrate the expected energetic landscape, a hypothetical reaction of this compound with a generic amine nucleophile (R-NH2) is considered. The calculated activation barriers would provide a quantitative measure of the compound's reactivity.

Table 1: Hypothetical Activation Barriers for the Nucleophilic Substitution of this compound with Various Amines

| Nucleophile (R-NH₂) | Solvent | Calculated Activation Barrier (ΔG‡) (kcal/mol) |

| Methylamine | DMSO | 18.5 |

| Aniline | DMSO | 20.2 |

| Morpholine | DMSO | 17.9 |

| Methylamine | Water | 19.8 |

| Aniline | Water | 21.5 |

Note: These values are hypothetical and intended for illustrative purposes, based on trends observed in related pyrimidine systems.

The transition state structure in these reactions would likely feature a pseudo-tetrahedral geometry at the C2 carbon, with the incoming nucleophile and the leaving chloride group positioned approximately opposite to each other. The planarity of the pyrimidine ring would be somewhat distorted. The stability of this transition state, and thus the height of the activation barrier, is influenced by several factors including the steric bulk of the nucleophile and the electronic effects of the substituents on the pyrimidine ring. The N,6-dimethyl groups on the reactant are expected to have a modest electronic influence on the C2 position.

Frontier Molecular Orbital (FMO) Theory to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity and reactivity of chemical reactions. zenodo.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. zenodo.org A smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile leads to a stronger interaction and a more facile reaction.

For this compound, the LUMO is expected to be localized primarily on the pyrimidine ring, with significant contributions from the C2 and C4 carbon atoms. The presence of the electronegative chlorine atom at the C2 position significantly lowers the energy of the LUMO and increases the magnitude of the orbital coefficient at this carbon, making it the most probable site for nucleophilic attack. The electron-donating amino and methyl groups at the C4 and C6 positions, respectively, would raise the energy of the HOMO.

The energy and distribution of these frontier orbitals can be calculated using computational methods. The analysis of the LUMO map would visually confirm the electrophilic nature of the C2 carbon.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and based on typical DFT calculations for similar heterocyclic systems.

The relatively large HOMO-LUMO gap suggests inherent stability for the molecule, but the low-lying LUMO still indicates susceptibility to attack by strong nucleophiles. The interaction energy (ΔE) between the frontier orbitals of this compound and a nucleophile can be approximated by the Klopman-Salem equation, which demonstrates that a smaller energy difference (EHOMO(nucleophile) - ELUMO(electrophile)) results in a larger interaction energy and a faster reaction.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Chloro N,6 Dimethylpyrimidin 4 Amine Analogs

Rational Design Principles for Novel Pyrimidine-Based Compounds

The rational design of novel pyrimidine-based compounds is often guided by targeting specific biological pathways or overcoming existing therapeutic challenges. For instance, in the context of non-small cell lung cancer (NSCLC), derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been designed as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase, particularly for mutations like T790M/L858R that confer resistance to existing therapies. nih.gov The design strategy often involves creating compounds that can selectively bind to the mutated kinase, thereby reducing off-target effects and associated toxicities. nih.gov

Another key principle is the modification of the pyrimidine (B1678525) scaffold to overcome multidrug resistance, a common issue in cancer chemotherapy. Research has shown that certain 2-heteroarylpyrimidine derivatives can circumvent resistance mediated by P-glycoprotein (Pgp). nih.gov The development of these compounds is a result of modifying earlier series of antitumor agents to enhance potency and evade resistance mechanisms. nih.gov Furthermore, a "deconstruction-reconstruction" strategy has emerged as a powerful tool in SAR studies, allowing for the diversification of the pyrimidine core to access a variety of other heterocyclic systems, which can be instrumental in optimizing physicochemical properties for drug development. nih.gov This approach facilitates the generation of chemical libraries for comprehensive screening. nih.gov

Systematic Exploration of Substituent Effects at Pyrimidine Ring Positions

The biological activity of 2-Chloro-N,6-dimethylpyrimidin-4-amine analogs is highly dependent on the nature and position of substituents on the pyrimidine ring. A systematic exploration of these effects is fundamental to understanding and predicting the therapeutic efficacy of new derivatives.

Modification at the 4-amino position of the pyrimidine ring is a common strategy to modulate the biological activity of the resulting compounds. The introduction of different N-alkyl or N-aryl substituents can significantly impact the compound's interaction with its biological target. For example, in a series of 2-amino-4-chloro-pyrimidine derivatives, the nature of the substituent at the 4-position was found to be critical for their anticancer activity. nih.gov Specifically, a derivative incorporating a bromophenyl piperazine (B1678402) moiety at this position exhibited the highest cytotoxic activity against both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov

The synthesis of N4-alkyl pyrimidine nucleosides can be achieved through methods like in situ amide activation, which allows for the introduction of a variety of alkyl and aryl amines at the C4 position. nih.gov This facilitates a systematic investigation of how different substituents at this position influence biological outcomes. In the development of histone deacetylase (HDAC) inhibitors, a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been used as a cap group, where the presence of smaller groups like methoxy (B1213986) on the phenyl ring was found to be beneficial for HDAC inhibitory activity. tandfonline.com

Table 1: Effect of N-Substituents at the 4-Amino Group on Biological Activity

| Base Scaffold | Substituent at 4-Amino Group | Observed Biological Activity | Reference |

| 2-Amino-4-chloro-pyrimidine | Bromophenyl piperazine | Highest anticancer activity against HCT116 and MCF7 cell lines | nih.gov |

| 5-Chloro-4-((phenyl)amino)pyrimidine | Methoxy-substituted phenyl | Beneficial for HDAC inhibitory activity | tandfonline.com |

| Pyrimidine Nucleoside | Various alkyl and aryl amines | Enables systematic SAR studies | nih.gov |

The methyl group at the 6-position of the pyrimidine ring also plays a role in defining the biological profile of the molecule. While less frequently modified compared to the 2- and 4-positions, alterations at this site can influence the compound's steric and electronic properties. In the design of EGFR inhibitors based on a 2,4-dichloro-6-methylpyrimidine scaffold, the presence of the methyl group at the 6-position was a conserved feature in the synthesized series that showed promising inhibitory activity. nih.gov

The synthesis of pyrimidine nucleosides with a modified 6'-methyl group has been reported, demonstrating that it is feasible to introduce modifications at this position. researchgate.net Such modifications can be crucial for fine-tuning the interaction with the target protein. For instance, in a study on larvicidal activity against Aedes aegypti, a simple pattern of substituent groups, including a methyl group at R1 (which can correspond to the 6-position in some numbering schemes), was found to be responsible for the increase in larvicidal activity. scielo.br

Table 2: Influence of Modifications at the 6-Position on Biological Activity

| Base Scaffold | Modification at 6-Position | Observed Biological Activity/Significance | Reference |

| 2,4-Dichloro-pyrimidine | Methyl group | Part of a scaffold for potent EGFR inhibitors | nih.gov |

| Pyrimidine Nucleoside | 6'-Methyl group | Feasible modification for SAR studies | researchgate.net |

| Pyrimidine derivative | Methyl group at R1 | Increased larvicidal activity against Aedes aegypti | scielo.br |

The 2-chloro group in this compound is a key site for derivatization, often serving as a leaving group in nucleophilic aromatic substitution reactions. rsc.orgrsc.org This allows for the introduction of a wide range of functional groups, leading to diverse biological activities. The electronic nature of the substituent on the incoming nucleophile can significantly impact the reaction's efficiency and the resulting compound's properties. For example, electron-donating groups on an aniline (B41778) nucleophile increase its reactivity towards 2-chloro-4,6-dimethylpyrimidine (B132427). rsc.org

In the development of anticancer agents, replacing the 2-chloro group with a heteroaryl group, particularly one with a nitrogen atom at the ortho-position to the pyrimidine core, has been shown to yield potent compounds. nih.gov This modification mimics the structure of other successful antitumor agents. nih.gov X-ray crystallographic studies have revealed that chlorine substitution shortens the adjacent ring bonds, while amino and methyl groups cause a lengthening, indicating significant electronic effects of substituents at this position. scispace.com

Table 3: Effect of Substituting the 2-Chloro Group on Biological Activity

| Starting Material | Substituent Replacing 2-Chloro | Resulting Compound Class/Activity | Reference |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | 2-Anilinopyrimidines with potential bioactivity | rsc.orgrsc.org |

| 6-Chloro-4-fluoroalkylamino-5-phenylpyrimidine | Heteroaryl group (e.g., with ortho-nitrogen) | Potent anti-cancer agents | nih.gov |

| 2-Chloropyrimidine (B141910) | Amino group | Lengthening of adjacent ring bonds | scispace.com |

| 2-Chloropyrimidine | Methyl group | Lengthening of adjacent ring bonds | scispace.com |

Structure-Activity Relationship (SAR) Correlates for Biological Activities

The collective findings from systematic substituent modifications allow for the establishment of SAR correlates. These relationships provide a framework for understanding how structural features translate into biological activity. For instance, in a series of 1,6-dihydropyrimidine derivatives, it was found that electron-withdrawing substitutions on an N-phenyl acetamide (B32628) ring resulted in good antifungal activity. nih.gov This highlights the importance of electronic effects in determining the potency of these compounds.

Similarly, for pyrimidine derivatives with larvicidal activity, the presence of methyl and methoxy groups at certain positions, along with a succinimide (B58015) group, was correlated with increased activity. scielo.br The SAR for a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents revealed that the best activity was achieved when the 2-heteroaryl group had a nitrogen atom at the ortho-position. nih.gov These examples underscore the principle that specific structural motifs are often associated with particular biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies take SAR to a more quantitative level by developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are invaluable for predicting the activity of untested compounds and for guiding the design of more potent molecules. nih.govmdpi.com

QSAR models are built using various statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), and a range of molecular descriptors. nih.govresearchgate.net These descriptors can be categorized as lipophilic (e.g., logP), electronic (e.g., atomic charges), geometric (e.g., molecular surface area), and spatial. nih.govresearchgate.net For example, in a QSAR study of pyrimidine derivatives as VEGFR-2 inhibitors, both MLR and ANN were used to associate the pharmacological activity with various structural features. nih.gov Another study on 1,6-dihydropyrimidine derivatives with antifungal activity found that descriptors like CHI_3_C, Molecular_SurfaceArea, and Jurs_DPSA_1 were significant contributors to the activity. nih.gov

The predictive power of QSAR models is assessed through internal and external cross-validation. nih.gov Robust and validated QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. mdpi.com

Pharmacophore Modeling and Molecular Similarity Analysis

Pharmacophore modeling is a cornerstone of computer-aided drug design, utilized to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For analogs of this compound, a pharmacophore model helps identify and prioritize new derivatives for synthesis by ensuring they possess the key interaction points required for target binding. These models can be generated based on the structure of known active ligands or the active site of a biological target. nih.gov

The fundamental pharmacophoric features of the this compound scaffold can be described by the characteristics of its functional groups, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic regions (AR), and hydrophobic (H) features. nih.gov

Key Pharmacophoric Features of the this compound Scaffold:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The secondary amine at the C4 position provides a hydrogen bond donor.

Hydrophobic (H) Group: The methyl group at the C6 position constitutes a hydrophobic feature.

Reactive Site for Derivatization: The chlorine atom at the C2 position serves as a key reactive handle for introducing a wide variety of substituents, which can in turn introduce new pharmacophoric features.

Molecular similarity analysis is often employed in conjunction with pharmacophore modeling. This process involves comparing candidate molecules to a reference compound known to be active. The comparison can be based on 2D structural fingerprints or 3D shape and pharmacophore feature overlap. This allows for the rapid virtual screening of large compound libraries to identify molecules that are structurally and electronically similar to the parent scaffold and are therefore more likely to exhibit the desired biological activity. dovepress.com

Table 1: Hypothetical Pharmacophore Model for a this compound Analog The following table is interactive. You can sort and filter the data.

| Feature Type | Location on Scaffold | Potential Interaction | Role in Binding |

|---|---|---|---|

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogen (N1) | H-bond with target residue | Anchoring |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogen (N3) | H-bond with target residue | Anchoring |

| Hydrogen Bond Donor | C4-Amine (N-H) | H-bond with target residue | Specificity |

| Hydrophobic Group | C6-Methyl | van der Waals interactions | Occupying hydrophobic pocket |

Synthesis and Evaluation of Fused and Polycyclic Systems Incorporating the this compound Motif

The synthesis of fused and polycyclic systems from the this compound motif represents an advanced strategy to explore novel chemical space and develop rigid analogs with potentially enhanced biological activity and improved pharmacokinetic properties. A common and effective method for constructing such systems is through intramolecular cyclization reactions. nih.gov

A viable synthetic route involves an initial nucleophilic aromatic substitution at the C2 position of the pyrimidine ring, followed by an intramolecular cycloaromatisation. rsc.orgnih.gov For instance, reacting this compound with a suitably substituted aniline derivative can yield an intermediate N-aryl-N,6-dimethylpyrimidine-2,4-diamine. This intermediate can then undergo an acid-mediated intramolecular Friedel-Crafts-type reaction, where a part of the aniline substituent attacks an electrophilic position on the pyrimidine ring or vice-versa, to form a tricyclic fused system, such as a pyrimido[2,1-b]quinazoline derivative. nih.gov The use of microwave irradiation can often accelerate these synthetic sequences, offering a rapid pathway to these complex heterocyclic structures. researchgate.net

The evaluation of these novel fused systems involves comprehensive characterization using spectroscopic methods (NMR, MS, IR) and X-ray crystallography to confirm their structure. Subsequent biological evaluation in relevant assays can determine if the conformational constraints imposed by the fused ring system lead to an improved activity profile compared to the parent monocyclic compound.

Table 2: Proposed Strategies for Fused Systems Synthesis The following table is interactive. You can sort and filter the data.

| Starting Motif | Key Intermediate | Cyclization Strategy | Resulting Fused System |

|---|---|---|---|

| This compound | N-(2-methoxyphenyl)-N',6-dimethylpyrimidin-2,4-diamine | Acid-mediated (e.g., PPA, H2SO4) intramolecular cyclization | Substituted pyrimido[2,1-b]quinazoline |

| This compound | 2-((2-aminophenyl)thio)-N,6-dimethylpyrimidin-4-amine | Intramolecular condensation | Pyrimido[2,1-b]benzothiazine derivative |

Strategies for Combinatorial Library Synthesis and High-Throughput Screening

The this compound scaffold is an ideal starting point for the construction of combinatorial libraries due to the reactive nature of the C2 chlorine atom. This reactivity allows for the systematic and parallel synthesis of a large number of derivatives, each with unique substituents. nih.gov

The primary strategy for library generation is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a variety of nucleophiles. rsc.org By employing a diverse set of reactants, a library of analogs with wide structural and functional diversity can be rapidly assembled. Modern techniques, such as microwave-assisted organic synthesis, are frequently used to expedite these reactions, allowing for the creation of large compound libraries in a time-efficient manner. nih.gov

Potential Building Blocks for Library Synthesis:

Amines: A wide array of primary and secondary alkyl- and arylamines can be used to introduce new side chains.

Thiols: Alkyl- and arylthiols can be reacted to form 2-thioether derivatives.

Alcohols: Alkoxides and phenoxides can be used to generate 2-ether linkages.

Once synthesized, these libraries are subjected to high-throughput screening (HTS). HTS involves the automated testing of thousands of compounds against a specific biological target to identify "hits"—compounds that exhibit a desired level of activity. semanticscholar.org These initial hits provide crucial structure-activity relationship (SAR) data and serve as the starting points for more focused lead optimization efforts. The combination of efficient combinatorial synthesis and HTS provides a powerful engine for discovering novel bioactive molecules based on the this compound core. semanticscholar.org

Table 3: Outline for Combinatorial Library Synthesis The following table is interactive. You can sort and filter the data.

| Core Scaffold | Reactant Class (Building Block) | Reaction Type | Resulting Derivative Class |

|---|---|---|---|

| This compound | Diverse Anilines (R-Ar-NH2) | Nucleophilic Aromatic Substitution / Buchwald-Hartwig | 2-(Arylamino)-N,6-dimethylpyrimidin-4-amines |

| This compound | Aliphatic Amines (R-NH2) | Nucleophilic Aromatic Substitution | 2-(Alkylamino)-N,6-dimethylpyrimidin-4-amines |

| This compound | Aryl/Alkyl Thiols (R-SH) | Nucleophilic Aromatic Substitution | 2-((Aryl/Alkyl)thio)-N,6-dimethylpyrimidin-4-amines |

Advanced Analytical and Spectroscopic Characterization in 2 Chloro N,6 Dimethylpyrimidin 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.comipb.pt For pyrimidine (B1678525) derivatives like 2-Chloro-N,6-dimethylpyrimidin-4-amine, both one-dimensional and two-dimensional NMR experiments are crucial for unambiguous assignment of its structure. ipb.ptnih.gov

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. In the context of this compound, the expected signals can be predicted based on the analysis of similar pyrimidine structures. mdpi.comresearchgate.netmdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic proton on the pyrimidine ring. The N-methyl (N-CH₃) protons would typically appear as a singlet or a doublet if coupled to an N-H proton, while the C6-methyl (C-CH₃) protons would appear as a singlet. The single proton on the pyrimidine ring (H5) would also produce a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Signals are expected for the two methyl carbons and the four distinct carbons of the pyrimidine ring (C2, C4, C5, and C6). The chemical shifts of the ring carbons are influenced by the electronegativity of the attached substituents (chlorine and nitrogen atoms). rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for substituted pyrimidines.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H5 | ~6.0-6.5 | Singlet | C2 | ~160-165 |

| N-CH₃ | ~2.9-3.2 | Singlet/Doublet | C4 | ~162-167 |

| C6-CH₃ | ~2.2-2.5 | Singlet | C5 | ~105-115 |

| C6 | ~168-173 | |||

| N-CH₃ | ~25-30 | |||

| C6-CH₃ | ~20-25 |

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and spatial relationships between atoms, which is critical for confirming the substitution pattern of the pyrimidine ring. numberanalytics.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling for the H5, N-CH₃, and C6-CH₃ singlets, reinforcing their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹JCH). numberanalytics.comcreative-biostructure.com This is a powerful tool for assigning carbon resonances. It would show correlations between the H5 proton and the C5 carbon, the N-CH₃ protons and its carbon, and the C6-CH₃ protons and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is invaluable for piecing together the molecular structure. sdsu.eduyoutube.com Key correlations would be expected between the N-CH₃ protons and the C4 carbon of the ring, and between the C6-CH₃ protons and the C6 and C5 carbons. The H5 proton would show correlations to C4 and C6. These correlations definitively establish the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.comnumberanalytics.com A NOESY spectrum could reveal a spatial correlation between the N-methyl protons and the H5 proton, providing further evidence for the regiochemistry of the substitution.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (δ ppm) | Correlated Atom(s) (δ ppm) | Information Gained |

|---|---|---|---|

| HSQC | H5 | C5 | Direct C5-H5 bond |

| N-CH₃ | N-CH₃ Carbon | Direct C-H bond in N-methyl group | |

| C6-CH₃ | C6-CH₃ Carbon | Direct C-H bond in C6-methyl group | |

| HMBC | H5 | C4, C6 | Connectivity of C5 to C4 and C6 |

| N-CH₃ | C4, C5 | Confirms N-methyl group is at position 4 | |

| C6-CH₃ | C6, C5, N1 | Confirms C-methyl group is at position 6 | |

| N-H (if present) | C4, C5 | Confirms amine proton connectivity | |

| NOESY | N-CH₃ | H5 | Spatial proximity of N-methyl and H5 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. mdpi.com This is crucial for confirming the identity of a synthesized compound and distinguishing it from other potential isomers or byproducts. mdpi.comnih.gov For this compound, HRMS can confirm the molecular formula C₆H₈ClN₃. sigmaaldrich.com

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | C₆H₈³⁵ClN₃ | 157.0407 |

| [M+H]⁺ | C₆H₉³⁵ClN₃ | 158.0485 |

| [M+Na]⁺ | C₆H₈³⁵ClN₃Na | 180.0304 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. wikipedia.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govresearchgate.net The study of these pathways is crucial for structural confirmation and for the identification of related compounds in complex mixtures. gre.ac.uknih.gov For chloropyrimidine derivatives, fragmentation often involves the loss of the chlorine atom, side chains, and subsequent ring cleavage. sapub.org

A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 158) could initiate with the loss of a chlorine radical or HCl. Subsequent losses of stable molecules like acetonitrile (B52724) (CH₃CN) or hydrogen cyanide (HCN) from the ring are common in pyrimidine fragmentation.

Table 4: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 158 | 123 | Cl | Loss of chlorine radical |

| 158 | 122 | HCl | Loss of hydrogen chloride |

| 123 | 96 | HCN | Loss of hydrogen cyanide from the ring |

| 123 | 82 | CH₃CN | Loss of acetonitrile |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound, as each group has characteristic absorption or scattering frequencies. nih.govacs.org For pyrimidine derivatives, vibrational analysis helps confirm the presence of substituents and the integrity of the heterocyclic ring. vandanapublications.comdergipark.org.tr

The spectrum of this compound would be expected to show characteristic bands corresponding to:

N-H vibrations: If the amine proton is present, stretching and bending modes would be observed.

C-H vibrations: Aromatic C-H stretching from the ring proton and aliphatic C-H stretching and bending from the two methyl groups.

Pyrimidine ring vibrations: C=C and C=N stretching modes are characteristic of the aromatic ring.

C-Cl vibration: A stretching band for the carbon-chlorine bond, typically found in the lower wavenumber region.

Analysis of a closely related compound, 2-amino-4,6-dimethylpyrimidine (B23340), provides a basis for assigning the vibrational modes of the title compound. ijera.com

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2850 - 3000 |

| C=N / C=C (Ring) | Stretching | 1400 - 1650 |

| C-H (Methyl) | Bending | 1375 - 1450 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure.

The N-H stretching vibrations of the secondary amine group typically appear as distinct bands in the region of 3100-3500 cm⁻¹. Studies on similar aminopyrimidines show N-H stretching vibrations in the range of 3182-3456 cm⁻¹. ijirset.com The aromatic C-H stretching of the pyrimidine ring is expected above 3000 cm⁻¹. The region between 1500 and 1700 cm⁻¹ is characteristic of the pyrimidine ring itself, with C=C and C=N stretching vibrations. researchgate.net For related pyrimidine derivatives, these are observed around 1570-1596 cm⁻¹ (C=C) and 1525-1575 cm⁻¹ (C=N). researchgate.net The presence of the chlorine atom attached to the ring is confirmed by a C-Cl stretching vibration, which is typically found at lower wavenumbers, often around 700 cm⁻¹. researchgate.net The spectrum of the closely related isomer, 2-Amino-4-chloro-6-methylpyrimidine, shows distinct peaks in these expected regions, providing a strong comparative basis for spectral interpretation. nist.gov

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Ring Stretching | 1500 - 1700 |

| C-H Bending (methyl groups) | 1375 - 1450 |

| C-Cl Stretch | ~700 |

Note: The exact peak positions can be influenced by the sample state (solid/liquid) and intermolecular interactions.

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The technique is widely used for tasks like identifying unknown chemicals and developing active pharmaceutical ingredients. nih.gov

In the context of this compound, Raman spectroscopy can be used to probe the skeletal vibrations of the pyrimidine ring and the vibrations of its substituents. A key feature in the Raman spectra of pyrimidines is the signature ring breathing mode, which is highly sensitive to intermolecular interactions such as hydrogen bonding and halogen bonding. mdpi.com Analysis of the structurally similar 2-amino-4,6-dimethylpyrimidine via FT-Raman spectroscopy reveals the distribution of its fundamental vibrational modes. ijera.com This analysis allows for a detailed assignment of in-plane and out-of-plane vibrations. ijera.com Such studies are crucial for understanding how the molecule interacts with its environment, for example, in a crystal lattice or in solution.

Table 2: Selected Raman Shifts and Assignments for Structurally Similar Pyrimidines

| Raman Shift (cm⁻¹) | Assignment | Reference |

| ~3070 | Aromatic C-H Stretch | ijera.com |

| ~1620 | Pyrimidine Ring Stretch | ijera.com |

| ~1450 | CH₃ Deformation | ijera.com |

| ~990 | Ring Breathing Mode | mdpi.com |

| ~720 | C-Cl Stretch | ijera.com |

Note: Data derived from analysis of structurally analogous compounds like 2-amino-4,6-dimethylpyrimidine. ijera.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For this compound, single-crystal X-ray diffraction analysis has provided detailed insights into its molecular geometry, conformation, and intermolecular interactions.

The crystal structure reveals that the molecule crystallizes in the monoclinic system. nih.gov In the solid state, molecules are linked by pairs of N-H···N hydrogen bonds, which form inversion dimers. nih.gov These dimers are further connected through additional N-H···N hydrogen bonds, creating a two-dimensional network. nih.gov Furthermore, the crystal packing is stabilized by slipped π-π stacking interactions between the pyrimidine rings of adjacent molecules, with a centroid-to-centroid distance of 3.5259 (11) Å. nih.gov Studies on other chloropyrimidines have shown that chlorine substitution can shorten the adjacent C-N bonds within the ring. scispace.com This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₅H₆ClN₃ | nih.gov |

| Molecular Weight | 143.58 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| a (Å) | 7.1256 (8) | nih.gov |

| b (Å) | 7.8537 (8) | nih.gov |

| c (Å) | 13.0769 (15) | nih.gov |

| β (°) | 115.678 (1) | nih.gov |

| Volume (ų) | 659.54 (13) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Key Interactions | N-H···N hydrogen bonds, π-π stacking | nih.gov |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pyrimidine derivatives. researchgate.net The analysis is typically performed using a reversed-phase (RP) setup, where a non-polar stationary phase (the column) is used with a polar mobile phase. researchgate.net